3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis involved dissolving 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide in DMF, then heating at 60 °C and stirring for 12 hours .Scientific Research Applications
Synthesis of New Heterocyclic Compounds
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine serves as a precursor in the synthesis of various novel pyrazolopyridines, pyrazolothienopyridines, pyrazolopyridothienopyrimidines, and pyrazolopyridothienotriazines. These compounds have been synthesized through reactions involving methylation, oxidation, and cyclization, demonstrating the versatility of this compound in heterocyclic chemistry (Ghattas et al., 2003).
Antimicrobial Activity
The derivative's utility extends to the synthesis of compounds with significant antimicrobial properties. For instance, bromo and nitro substituents on the aromatic ring of pyrazoles and pyrroles have shown potent antimicrobial activity against Bacillus subtilis and Aspergillus niger, indicating its potential for developing new antimicrobial agents (Basha et al., 2015).
Antiproliferative Agents
In cancer research, this compound derivatives have been explored for their antiproliferative effects. Specifically, compounds synthesized from this derivative have demonstrated significant cytotoxic effects against breast cancer and leukemic cells, highlighting its potential in the development of novel cancer therapies (Ananda et al., 2017).
Chemical Behavior and Reactions
The chemical behavior of this compound and its reactions have been studied extensively, leading to the synthesis of various (bromopyridyl)-methylpyrazolone derivatives. These studies contribute to our understanding of its chemical properties and reaction mechanisms, further expanding its applications in synthetic chemistry (Zwart & Wibaut, 2010).
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . TRKs have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, one of the derivatives of this compound, referred to as compound C03, showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound C03, a derivative of this compound, has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the proliferation of certain cell lines. For example, compound C03 inhibited the proliferation of the Km-12 cell line .
Future Directions
Properties
IUPAC Name |
3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKTUBBDMTVCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720955 | |
Record name | 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186608-83-2 | |
Record name | 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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